molecular formula C12H13FO3 B8390080 5-tert-Butyl-7-fluoro-3-hydroxy-3H-isobenzofuran-1-one

5-tert-Butyl-7-fluoro-3-hydroxy-3H-isobenzofuran-1-one

Cat. No. B8390080
M. Wt: 224.23 g/mol
InChI Key: KCXSFLIWSCTOKF-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

1.8 g (5.4 mmol) of 2-(4-tert-butyl-2-1,3-dioxinan-2-yl-6-fluoro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole was weighed into a 200 mL round bottom flask fitted with a stir bar and reflux condenser. Added 75 mL of ethanol and stirred to obtain a clear solution. Added 50 mL of 50% aqueous sulfuric acid. Stirred at reflux for 18 h. Poured the reaction mixture into 400 mL water. Extracted the aqueous mixture with 2×200 mL CH2Cl2. Combined the organic extracts and washed with 200 mL brine. Dried over Na2SO4 and removed the solvent on rotavap. Dried under high vacuum to obtain 1.29 g of the title compound as on off-white solid. MS (ESI) 223 (M−H)−.
Name
2-(4-tert-butyl-2-1,3-dioxinan-2-yl-6-fluoro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([F:11])[C:8]([C:12]2[O:13]CC(C)(C)N=2)=[C:7]([CH:19]2[O:24]CCC[O:20]2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(O)C.S(=O)(=O)(O)O>O>[C:1]([C:5]1[CH:6]=[C:7]2[C:8](=[C:9]([F:11])[CH:10]=1)[C:12](=[O:13])[O:20][CH:19]2[OH:24])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
2-(4-tert-butyl-2-1,3-dioxinan-2-yl-6-fluoro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)F)C=1OCC(N1)(C)C)C1OCCCO1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
STIRRING
Type
STIRRING
Details
Stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous mixture with 2×200 mL CH2Cl2
WASH
Type
WASH
Details
washed with 200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
removed the solvent on rotavap
CUSTOM
Type
CUSTOM
Details
Dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C(OC(C2=C(C1)F)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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